molecular formula C13H19N3O2S B2793427 N-cyclohexyl-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide CAS No. 898445-78-8

N-cyclohexyl-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide

Cat. No.: B2793427
CAS No.: 898445-78-8
M. Wt: 281.37
InChI Key: JWWROEZYXBZLOM-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide is a synthetic pyrimidine derivative designed for research applications, particularly in neuroscience and medicinal chemistry. This compound features a pyrimidine core, a thioether linker, and an N-cyclohexylacetamide moiety, a structural motif present in compounds with documented biological activity . The core structure of this molecule is closely related to S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, which have been identified in studies as possessing anticonvulsant properties . Research on these analogs suggests a potential mechanism of action involving the GABAergic system, a primary inhibitory neurotransmitter pathway in the central nervous system. Molecular docking studies of similar compounds indicate affinity for key anticonvulsant biotargets such as the GABAA receptor and the GABA-aminotransferase enzyme . The inclusion of the lipophilic N-cyclohexyl group is a common strategy in drug design to enhance blood-brain barrier permeability, making this compound of significant interest for in vitro and in vivo investigations into neurological conditions . Researchers can utilize this chemical as a valuable reference standard, a building block for the synthesis of novel derivatives, or a pharmacological tool for probing pyrimidine-based biology. It is supplied for research purposes only.

Properties

CAS No.

898445-78-8

Molecular Formula

C13H19N3O2S

Molecular Weight

281.37

IUPAC Name

N-cyclohexyl-2-[(5-methyl-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide

InChI

InChI=1S/C13H19N3O2S/c1-9-7-14-13(18)16-12(9)19-8-11(17)15-10-5-3-2-4-6-10/h7,10H,2-6,8H2,1H3,(H,15,17)(H,14,16,18)

InChI Key

JWWROEZYXBZLOM-UHFFFAOYSA-N

SMILES

CC1=C(NC(=O)N=C1)SCC(=O)NC2CCCCC2

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact on Bioactivity :
    • 1Z105 and its derivative 2B182C (C₂₉H₂₈N₄O₃S) demonstrate that substitutions at the pyrimidine or indole core significantly influence TLR4 activation. The addition of a furan-2-yl group in 2B182C increased potency by 2–3-fold in NF-κB reporter assays compared to 1Z105 .
    • Compounds with bulkier N-substituents (e.g., 5.15 ) exhibit higher melting points (224–226°C), suggesting enhanced crystallinity compared to simpler analogs like 5.12 (196–198°C) .
  • Synthetic Efficiency :
    • Yields for acetamide derivatives vary widely (53–90%) depending on reaction conditions and substituent reactivity. For example, chlorophenyl-substituted analogs (e.g., 12 and 13 in ) showed lower yields (53–58%) due to steric hindrance .

Key Findings :

  • TLR4 Specificity: 1Z105 and 2B182C are optimized for TLR4 agonism, while thiazolidinone analogs (e.g., 9–13) exhibit broader antimicrobial activity due to their 1,3-thiazolidin-4-one core .
  • Species Compatibility : 2B182C activates both human and murine TLR4, a critical advantage for preclinical vaccine studies .

Significance of Substituent Variation

  • Cyclohexyl vs.
  • Methyl vs. Nitrofuryl Substitutions : Methyl groups (as in 1Z105 ) stabilize the pyrimidine ring, while nitrofuryl substituents (e.g., 12 ) introduce redox-active moieties for antimicrobial activity .

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